Cas no 134892-23-2 (1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel-)

1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel- structure
134892-23-2 structure
Nome del prodotto:1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel-
Numero CAS:134892-23-2
MF:C54H60O18
MW:997.043417930603
CID:180007
PubChem ID:160013

1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel-
    • 1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pent...
    • 4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trime
    • thielocin A1alpha
    • 1H-Xanthene-2,7-dicarboxylic acid, 4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-, 2-(4-((4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl)-3-methoxy-2,5,6-trimethylphenyl) 7-(4-carboxy-3-metoxy-2,5,6-trimethylphenyl) ester, (4alpha,4aalpha,9abeta)-
    • 4-({4-[({7-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo
    • Theilocin A1alpha
    • 4-{[4-({7-[(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-4,4a,9,9a-tetrahydro-1H-xanthene-2-carbonyl}oxy)-2-methoxy-3,5,6-trimethylbenzoyl]oxy}-2-methoxy-3,5,6-trimethylbenzoic acid
    • DTXSID70928808
    • 134933-42-9
    • 1H-Xanthene-2,7-dicarboxylic acid, 4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-, 2-(4-((4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl)-3-methoxy-2,5,6-trimethylphenyl) 7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) ester, (4alpha,4abeta,9abeta)-
    • Thielocin A1beta
    • 134892-23-2
    • 4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
    • Inchi: InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59)
    • Chiave InChI: DEUPNPRGHXXEHM-UHFFFAOYSA-N
    • Sorrisi: COC1C(C)=C(OC(C2C(C)=C(C)C(OC(C3=C(C)C(C)(O)C4(O)OC5=C(C)C(OC)=C(C(OC6C(C)=C(C)C(C(=O)O)=C(OC)C=6C)=O)C(C)=C5CC4(C)C3=O)=O)=C(C)C=2OC)=O)C(C)=C(C)C=1C(=O)O

Proprietà calcolate

  • Massa esatta: 996.378
  • Massa monoisotopica: 996.378
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 72
  • Conta legami ruotabili: 15
  • Complessità: 2130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.3
  • Superficie polare topologica: 257Ų

Proprietà sperimentali

  • Densità: 1.317g/cm3
  • Punto di ebollizione: 1129.8ºC at 760mmHg
  • Punto di infiammabilità: 320ºC
  • Indice di rifrazione: 1.605
  • PSA: 257.18000
  • LogP: 7.83380

1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel- Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD